LUNA18

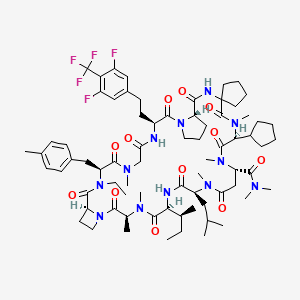

Description

Properties

CAS No. |

2676177-63-0 |

|---|---|

Molecular Formula |

C73H105F5N12O12 |

Molecular Weight |

1437.7 g/mol |

IUPAC Name |

(3S,9S,12S,17S,20S,23S,27S,30S,36S)-20-[(2S)-butan-2-yl]-30-cyclopentyl-3-[2-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethyl]-10-ethyl-N,N,7,17,18,24,28,31-octamethyl-9-[(4-methylphenyl)methyl]-23-(2-methylpropyl)-2,5,8,11,16,19,22,25,29,32,35-undecaoxospiro[1,4,7,10,15,18,21,24,28,31,34-undecazatricyclo[34.3.0.012,15]nonatriacontane-33,1'-cyclopentane]-27-carboxamide |

InChI |

InChI=1S/C73H105F5N12O12/c1-15-44(6)60-69(100)84(11)45(7)64(95)90-35-31-53(90)68(99)88(16-2)56(39-46-27-25-43(5)26-28-46)67(98)83(10)41-57(91)79-51(30-29-47-37-49(74)59(50(75)38-47)73(76,77)78)65(96)89-34-21-24-52(89)63(94)81-72(32-19-20-33-72)71(102)87(14)61(48-22-17-18-23-48)70(101)86(13)55(66(97)82(8)9)40-58(92)85(12)54(36-42(3)4)62(93)80-60/h25-28,37-38,42,44-45,48,51-56,60-61H,15-24,29-36,39-41H2,1-14H3,(H,79,91)(H,80,93)(H,81,94)/t44-,45-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |

InChI Key |

ZQVKVYRBKAEFPD-DEBTURSASA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N2CC[C@H]2C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)NC4(CCCC4)C(=O)N([C@H](C(=O)N([C@@H](CC(=O)N([C@H](C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N2CCC2C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N3CCCC3C(=O)NC4(CCCC4)C(=O)N(C(C(=O)N(C(CC(=O)N(C(C(=O)N1)CC(C)C)C)C(=O)N(C)C)C)C5CCCC5)C)CCC6=CC(=C(C(=C6)F)C(F)(F)F)F)C)CC7=CC=C(C=C7)C)CC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

LUNA18 Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUNA18 (also known as paluratide) is an orally bioavailable, macrocyclic peptide that acts as a pan-inhibitor of the RAS family of small GTPases (KRAS, NRAS, and HRAS). It represents a significant advancement in targeting RAS-driven cancers, which have historically been challenging to treat. LUNA18's primary mechanism of action involves the direct inhibition of the protein-protein interaction (PPI) between the inactive, GDP-bound form of RAS and its guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS). By preventing this interaction, LUNA18 effectively blocks the exchange of GDP for GTP, thereby precluding RAS activation. This leads to the subsequent downregulation of critical downstream oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. This guide provides an in-depth overview of the molecular mechanism, quantitative cellular effects, and key experimental protocols used to elucidate the action of LUNA18.

Core Mechanism of Action: Inhibition of RAS-GEF Interaction

LUNA18 is a cyclic peptide designed to bind to both wild-type and mutant forms of RAS proteins.[1] Its therapeutic effect stems from its ability to disrupt the crucial interaction between RAS and GEFs.[1] In a normal cellular context, the activation of RAS is initiated by the binding of a GEF, which facilitates the release of GDP and allows for the binding of the more abundant GTP. LUNA18 physically obstructs this PPI, locking RAS in its inactive, GDP-bound state.[1]

This inhibitory action prevents the conformational changes in RAS that are necessary for the recruitment and activation of downstream effector proteins. Consequently, the signal transduction cascades responsible for cell proliferation, survival, and differentiation are suppressed.

Signaling Pathway Inhibition

By maintaining RAS in an inactive state, LUNA18 effectively dampens two major downstream signaling pathways that are frequently hyperactivated in cancer:

-

MAPK/ERK Pathway: Inhibition of RAS activation prevents the recruitment and activation of RAF kinases, which in turn blocks the phosphorylation cascade of MEK and ERK. The suppression of ERK phosphorylation is a key biomarker of LUNA18 activity.[2]

-

PI3K/AKT Pathway: Activated RAS can also engage and activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. LUNA18-mediated inhibition of RAS activation consequently leads to a reduction in AKT phosphorylation.[2]

The dual inhibition of these pathways results in a potent anti-proliferative effect in cancer cells harboring RAS mutations or amplifications.[1]

Quantitative Data

In Vitro Inhibitory Activity

LUNA18 demonstrates potent inhibition of the RAS-GEF interaction and binding to KRAS mutants.

| Target Interaction | IC50 Value | Reference |

| KRAS G12D - SOS Interaction | <2 nM | [2] |

| KRAS G12D Binding | 0.043 nM | [2] |

Cellular Proliferation Inhibition

LUNA18 exhibits significant anti-proliferative activity against a range of cancer cell lines with various KRAS mutations.

| Cell Line | Cancer Type | KRAS Mutation | IC50 Value (nM) |

| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | Not explicitly stated, but inhibited |

| MiaPaCa-2 | Pancreatic Cancer | G12C | Not explicitly stated, but inhibited |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | Not explicitly stated, but inhibited |

| LS 180 | Colon Cancer | G12D | Not explicitly stated, but inhibited |

| GSU | Stomach Cancer | G12D | Not explicitly stated, but inhibited |

Note: While specific IC50 values for cell proliferation are stated to be in the "nM order," precise figures for these cell lines are not publicly available in the reviewed literature. The data indicates robust inhibition at a concentration of 2 µmol/L over 36 hours.[2]

Experimental Protocols

Cell Viability Assay

This protocol provides a representative method for assessing the effect of LUNA18 on cancer cell proliferation.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., NCI-H2122, MiaPaCa-2, NCI-H441, LS 180, GSU) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[2]

-

Compound Treatment: LUNA18 is serially diluted to a range of concentrations (e.g., 0-1000 nM) and added to the cells.[2]

-

Incubation: The cells are incubated with LUNA18 for a period of 7 days.[2]

-

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The luminescence or absorbance is measured using a plate reader.

-

Analysis: The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This protocol outlines the procedure for detecting changes in the phosphorylation status of ERK and AKT following LUNA18 treatment.

Methodology:

-

Cell Culture and Treatment: NCI-H441 cells are cultured to approximately 80% confluency.[2] The cells are then treated with varying concentrations of LUNA18 (e.g., 0-100 nM) for 4 hours.[2]

-

Cell Lysis: Following treatment, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (pERK1/2), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of pERK and pAKT are normalized to their respective total protein levels to determine the extent of pathway inhibition. A decrease in the pERK/total ERK and pAKT/total AKT ratios with increasing concentrations of LUNA18 indicates target engagement and pathway inhibition.[2]

Conclusion

LUNA18 presents a promising therapeutic strategy for a broad range of RAS-driven cancers. Its mechanism of action, centered on the inhibition of the RAS-GEF protein-protein interaction, leads to the effective suppression of key oncogenic signaling pathways. The quantitative data from in vitro and cellular assays underscore its potency and specificity. The provided experimental frameworks serve as a guide for researchers to further investigate the multifaceted effects of this novel pan-RAS inhibitor.

References

The Discovery of Paluratide: A Pan-RAS Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling proteins that, when mutated, are implicated in a significant portion of human cancers. For decades, RAS proteins were considered "undruggable" due to their challenging molecular topology. Paluratide (also known as LUNA18) emerged from an innovative drug discovery platform as a potent, orally bioavailable, and cell-penetrant macrocyclic peptide designed to inhibit RAS signaling in a pan-RAS manner. This technical guide provides a comprehensive overview of the discovery of Paluratide, detailing its mechanism of action, the experimental methodologies employed in its characterization, and the key preclinical data that supported its development. Although its clinical development was discontinued in July 2025 due to a narrow therapeutic window, the story of Paluratide offers valuable insights into the discovery of macrocyclic peptide inhibitors for challenging intracellular targets.

Discovery and Optimization: From mRNA Display to a Clinical Candidate

Paluratide was discovered by Chugai Pharmaceutical Co., Ltd. through a sophisticated drug discovery process that began with a proprietary mRNA display library screening. This technology enabled the screening of a vast number of cyclic peptides to identify a hit compound with the potential to bind to RAS proteins.

The initial hit compound, identified from the mRNA display library, underwent extensive medicinal chemistry optimization to improve its pharmacological properties. This optimization process focused on enhancing key attributes such as binding affinity, cell permeability, and metabolic stability, ultimately leading to the identification of Paluratide as a clinical candidate. A significant breakthrough in the optimization process was the improvement of Caco-2 permeability, a key indicator of oral absorption, to over 0.4 x 10⁻⁶ cm/s.[1][2][3]

Mechanism of Action: Disrupting the RAS-SOS1 Interaction

Paluratide functions as a pan-RAS inhibitor by disrupting a critical protein-protein interaction in the RAS signaling cascade. It specifically targets the interaction between RAS proteins and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF). SOS1 plays a crucial role in activating RAS by facilitating the exchange of GDP for GTP. By binding to RAS, Paluratide effectively blocks the ability of SOS1 to activate it, thereby inhibiting downstream signaling pathways that are essential for cancer cell proliferation and survival, such as the MAPK (ERK) and PI3K/AKT pathways.[4]

The high affinity of Paluratide for its target is a key feature of its mechanism. It has been shown to bind to the KRAS G12D mutant with a dissociation constant (Kd) of 0.043 nM and to inhibit the interaction between KRAS G12D and SOS1 with an IC50 of less than 2.2 nM.

Quantitative Preclinical Data

The preclinical evaluation of Paluratide generated a substantial amount of quantitative data that demonstrated its potential as a pan-RAS inhibitor. This data is summarized in the following tables.

Table 1: In Vitro Cellular Activity of Paluratide

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| LS180 | Colorectal Cancer | G12D | 0.17 - 2.9 |

| GSU | Gastric Cancer | G12D | 0.17 - 2.9 |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 |

| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 |

| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 |

Data represents the range of reported IC50 values.

Table 2: In Vivo Efficacy of Paluratide in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| NCI-H441 or MiaPaCa-2 | Non-Small Cell Lung Cancer or Pancreatic Cancer | 10 mg/kg, oral, once daily | Tumor regression |

Table 3: Pharmacokinetic Properties of Paluratide in Preclinical Species

| Species | Oral Bioavailability (%) |

| Mouse | 21 - 47 |

| Rat | 21 - 47 |

| Monkey | 21 - 47 |

| Dog | 21 - 47 |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the discovery and preclinical characterization of Paluratide.

mRNA Display Library Screening

The initial discovery of the hit compound for Paluratide was achieved through mRNA display, a powerful in vitro selection technique.

Methodology:

-

Library Construction: A large, diverse library of mRNA molecules, each encoding a unique cyclic peptide, is synthesized. The library is designed to have a high degree of sequence diversity to maximize the chances of identifying a binder to the target protein.

-

In Vitro Translation: The mRNA library is translated in a cell-free system. A puromycin linker at the 3' end of the mRNA covalently attaches the newly synthesized peptide to its own mRNA template, creating a stable mRNA-peptide fusion.

-

Affinity Selection: The mRNA-peptide fusion library is incubated with the target protein, in this case, a RAS protein. Fusions that bind to the target are separated from non-binders through a series of washing steps.

-

RT-PCR Amplification: The mRNA from the bound fusions is reverse-transcribed and amplified by PCR to enrich the pool of potential binders.

-

Iterative Rounds of Selection: The enriched DNA is used as the template for the next round of transcription, translation, and selection. Multiple rounds of this cycle are performed to progressively enrich for the highest affinity binders.

-

Sequencing and Hit Identification: After several rounds of selection, the enriched DNA is sequenced to identify the peptide sequences of the high-affinity binders.

SOS1-Mediated Nucleotide Exchange Assay

This assay is used to determine the ability of a compound to inhibit the SOS1-catalyzed exchange of GDP for GTP on RAS.

Methodology:

-

Reagents: Recombinant RAS protein (e.g., KRAS G12D) loaded with a fluorescently labeled GDP analog (e.g., mant-GDP), recombinant SOS1 protein, and unlabeled GTP are required.

-

Assay Principle: In the absence of an inhibitor, SOS1 will catalyze the release of the fluorescently labeled GDP from RAS, which is then replaced by the unlabeled GTP from the solution. This results in a decrease in the fluorescence signal.

-

Procedure:

-

RAS-mant-GDP is incubated with the test compound (Paluratide) at various concentrations.

-

The reaction is initiated by the addition of SOS1 and a molar excess of GTP.

-

The fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The rate of fluorescence decrease is measured for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of nucleotide exchange, is then calculated.

Cellular Proliferation Assays

These assays are used to assess the ability of a compound to inhibit the growth of cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines with known RAS mutations are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (Paluratide).

-

Incubation: The cells are incubated for a defined period, typically 72 hours, to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a variety of methods, such as the MTS assay or CellTiter-Glo® luminescent cell viability assay, which measure metabolic activity or ATP content, respectively.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Models

Xenograft models are used to evaluate the anti-tumor efficacy of a drug candidate in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: Human cancer cells (e.g., NCI-H441 or MiaPaCa-2) are injected subcutaneously into the flanks of the mice.

-

Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size, at which point the mice are randomized into treatment and control groups. The treatment group receives the test compound (Paluratide) via the desired route of administration (in this case, oral gavage), while the control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Data Analysis: The tumor growth in the treated group is compared to the control group to determine the efficacy of the compound. Key metrics include tumor growth inhibition (%TGI) and, in some cases, tumor regression.

Visualizations

Signaling Pathway Diagram

Caption: Paluratide inhibits the RAS signaling pathway.

Experimental Workflow Diagram

Caption: The discovery workflow of Paluratide.

Conclusion

The discovery of Paluratide represents a significant achievement in the field of RAS-targeted cancer therapy. Through the innovative use of mRNA display and extensive medicinal chemistry optimization, a potent, orally bioavailable, and cell-penetrant pan-RAS inhibitor was developed. The detailed preclinical data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on challenging intracellular targets. Although Paluratide's clinical development was halted, the knowledge gained from its discovery and preclinical evaluation continues to inform and inspire the development of the next generation of RAS inhibitors.

References

- 1. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Orally Bioavailable Peptides Targeting an Intracellular Protein: From a Hit to a Clinical KRAS Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

LUNA18: A Pan-RAS Inhibitor with High Affinity for Oncogenic KRAS Mutants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LUNA18 (also known as Paluratide) is a novel, orally bioavailable cyclic peptide that has emerged as a potent pan-RAS inhibitor. It demonstrates high binding affinity to various KRAS mutants, which are critical drivers in numerous cancers. This document provides a comprehensive technical overview of LUNA18's binding affinity to different KRAS mutants, detailed experimental protocols for assessing these interactions, and a visualization of its mechanism of action within the RAS signaling pathway. LUNA18's ability to disrupt the crucial interaction between RAS proteins and their activating Guanine Nucleotide Exchange Factors (GEFs) makes it a promising candidate for targeted cancer therapy.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. These mutations, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The development of direct KRAS inhibitors has been a long-standing challenge in oncology. LUNA18 represents a significant advancement in this field, acting as a high-affinity binder to both wild-type and various oncogenic mutant forms of RAS proteins, thereby inhibiting their function.

LUNA18 Binding Affinity to KRAS Mutants

LUNA18 has been characterized as a pan-RAS inhibitor, demonstrating binding to KRAS, NRAS, and HRAS mutants and their wild-type forms, with the notable exception of Q61 mutants.[1] The binding affinity of LUNA18 has been quantified for several key KRAS mutants, highlighting its potential for broad therapeutic application.

Quantitative Binding Data

The available quantitative data for LUNA18's interaction with KRAS mutants is summarized in the tables below. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction. The half-maximal inhibitory concentration (IC50) reflects the concentration of LUNA18 required to inhibit a specific biological process by 50%.

| KRAS Mutant | Binding Parameter | Value (nM) | Reference |

| KRAS G12D | Kd | 0.043 | [2][3] |

| KRAS G12C | Kd | 0.043 | [4] |

| KRAS G12D-SOS1 PPI | IC50 | < 2 | [4] |

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of LUNA18 for KRAS Mutants.

Cellular Potency

The efficacy of LUNA18 has also been assessed in various cancer cell lines harboring different KRAS mutations. The cellular IC50 values demonstrate the compound's ability to inhibit cancer cell proliferation.

| Cell Line | Cancer Type | KRAS Mutation | Cellular IC50 (nM) | Reference |

| AsPC-1 | Pancreatic Cancer | G12D | 1.4 | [4] |

| LS180 | Colon Cancer | G12D | 0.17 - 2.9 | [4] |

| GSU | Stomach Cancer | G12D | 0.17 - 2.9 | [4] |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 | [4] |

| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 | [4] |

| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 | [4] |

Table 2: Cellular IC50 Values of LUNA18 in KRAS-Mutated Cancer Cell Lines.

While specific Kd values for KRAS G12V and G13D are not yet publicly available, the potent cellular activity against cell lines with these mutations suggests a strong binding affinity.

Mechanism of Action: Inhibition of the RAS-GEF Interaction

LUNA18 exerts its inhibitory effect by disrupting the protein-protein interaction (PPI) between the inactive, GDP-bound form of RAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS).[5][6] GEFs are responsible for catalyzing the exchange of GDP for GTP, which activates RAS. By preventing this interaction, LUNA18 effectively locks RAS in its inactive state, thereby blocking downstream signaling pathways that promote cell growth and survival, such as the RAF-MEK-ERK and PI3K-AKT pathways.[7]

Caption: LUNA18 inhibits the RAS signaling pathway.

Experimental Protocols

The determination of binding affinity and inhibitory constants for LUNA18 and KRAS mutants typically involves biophysical and biochemical assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), as well as protein-protein interaction assays.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Caption: Workflow for SPR-based binding affinity analysis.

Protocol:

-

Protein Preparation: Recombinantly express and purify the KRAS mutant of interest. Ensure high purity (>95%) and proper folding.

-

Sensor Chip Preparation: Activate a CM5 sensor chip (or equivalent) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Immobilize the purified KRAS mutant onto the activated sensor chip surface via amine coupling to a target density.

-

Analyte Preparation: Prepare a dilution series of LUNA18 in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of LUNA18 over the sensor chip surface and a reference flow cell. Monitor the association and dissociation phases in real-time.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event.

Protocol:

-

Sample Preparation: Dialyze both the purified KRAS mutant and LUNA18 extensively against the same buffer to minimize heats of dilution.

-

Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions.

-

ITC Experiment: Fill the ITC sample cell with the KRAS mutant solution and the injection syringe with the LUNA18 solution. Perform a series of injections of LUNA18 into the KRAS solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of LUNA18 to KRAS. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

RAS-GEF Protein-Protein Interaction (PPI) Inhibition Assay

This assay measures the ability of LUNA18 to inhibit the interaction between a KRAS mutant and a GEF, such as SOS1.

Caption: Workflow for a RAS-GEF PPI inhibition assay.

Protocol (Example using HTRF):

-

Reagent Preparation: Use tagged recombinant proteins, for example, GST-tagged KRAS and His-tagged SOS1.

-

Assay Setup: In a microplate, combine the tagged KRAS and SOS1 proteins in the presence of a dilution series of LUNA18.

-

Detection: Add HTRF detection reagents (e.g., anti-GST-Europium and anti-His-d2).

-

Measurement: After incubation, measure the HTRF signal. The signal is proportional to the extent of the KRAS-SOS1 interaction.

-

Data Analysis: Plot the HTRF signal against the LUNA18 concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

LUNA18 is a highly potent, orally bioavailable cyclic peptide that effectively targets a range of oncogenic KRAS mutants. Its mechanism of action, involving the disruption of the critical RAS-GEF interaction, leads to the inhibition of downstream pro-survival signaling pathways. The picomolar to nanomolar binding affinities and potent cellular activities underscore its potential as a transformative therapy for KRAS-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of LUNA18 and other novel RAS inhibitors. Further research to determine the binding affinities for a broader range of KRAS mutants will be crucial in fully elucidating the therapeutic potential of this promising new agent.

References

- 1. researchgate.net [researchgate.net]

- 2. LUNA18 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. LUNA18 Datasheet DC Chemicals [dcchemicals.com]

- 4. LUNA18 | KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drughunter.com [drughunter.com]

- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

LUNA18: A Technical Guide to its Inhibition of the RAS Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LUNA18 (also known as Paluratide) is a novel, orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor. It represents a significant advancement in targeting RAS-driven cancers, which have historically been challenging to treat. LUNA18 effectively suppresses the RAS signaling pathway by directly interfering with a critical step in its activation. This technical guide provides a comprehensive overview of the mechanism of action of LUNA18, its quantitative effects on the RAS pathway, and detailed methodologies for the key experiments that have defined its preclinical activity.

Mechanism of Action: Inhibition of the RAS-GEF Interaction

LUNA18 exerts its inhibitory effect on the RAS signaling pathway by disrupting the protein-protein interaction (PPI) between RAS proteins (including KRAS, NRAS, and HRAS) and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS).[1] In its inactive state, RAS is bound to Guanosine Diphosphate (GDP). GEFs facilitate the exchange of GDP for Guanosine Triphosphate (GTP), which activates RAS and initiates downstream signaling cascades.

LUNA18 binds to the inactive, GDP-bound form of RAS, preventing GEFs from accessing it. This inhibition of the GDP-GTP exchange is the pivotal step in LUNA18's mechanism of action, leading to a decrease in the levels of active, GTP-bound RAS and subsequent suppression of downstream signaling.

Below is a diagram illustrating the mechanism of LUNA18 in the context of the RAS signaling pathway.

Caption: Mechanism of LUNA18 in the RAS signaling pathway.

Quantitative Data on the Efficacy of LUNA18

The following tables summarize the key quantitative data demonstrating the potent inhibitory effects of LUNA18 on RAS-driven cancer cells.

Table 1: In Vitro Cellular Activity of LUNA18

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| AsPC-1 | Pancreatic Cancer | G12D | 1.4 |

| LS180 | Colorectal Cancer | G12D | 0.17 - 2.9 |

| GSU | Gastric Cancer | G12D | 0.17 - 2.9 |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 |

| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 |

| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 |

Data sourced from[2].

Table 2: In Vitro Downstream Signaling Effects of LUNA18 in NCI-H441 Cells

| Concentration Range | Effect |

| 0 - 100 nM | Concentration-dependent decrease in GTP-KRAS, pERK1/2, and pAKT |

Data sourced from[3].

Table 3: In Vivo Efficacy of LUNA18 in a Xenograft Model

| Xenograft Model | Dose and Administration | Outcome |

| NCI-H441 | 10 mg/kg, oral, once daily for 14 days | Tumor regression with no significant loss in body weight |

Table 4: Pharmacokinetic Properties of LUNA18

| Parameter | Value |

| Oral Bioavailability (mice, rats, monkeys, dogs) | 21 - 47% |

| Caco-2 Permeability associated with cellular efficacy | ≥ 0.4 x 10⁻⁶ cm/s |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of LUNA18. These protocols are based on the descriptions provided in the referenced literature.

Cell Viability Assay

This assay is used to determine the concentration of LUNA18 that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Lines and Culture: RAS-mutant cancer cell lines (e.g., AsPC-1, LS180, GSU, NCI-H441, NCI-H2122, MiaPaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

LUNA18 is serially diluted in culture medium to a range of concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the various concentrations of LUNA18. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read using a plate reader.

-

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for RAS Pathway Proteins

This technique is used to measure the levels of key proteins in the RAS signaling pathway, particularly the phosphorylated (active) forms of ERK and AKT.

-

Cell Lysis and Protein Quantification:

-

Cells are seeded and treated with LUNA18 at various concentrations for a specified time (e.g., 4 hours).

-

After treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

The protein concentration of each lysate is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for pERK1/2, total ERK1/2, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.

RAS Activation Assay

This assay specifically measures the amount of active, GTP-bound RAS in the cell.

-

Principle: This assay utilizes the high affinity of the RAS-binding domain (RBD) of RAF kinase for the GTP-bound form of RAS.

-

Procedure:

-

Cells are treated with LUNA18 as described for the western blotting experiment.

-

Cells are lysed, and the protein concentration is determined.

-

An equal amount of protein from each lysate is incubated with a GST-tagged RAF-RBD protein immobilized on glutathione-agarose beads.

-

The beads are washed to remove unbound proteins.

-

The bound, GTP-RAS is eluted from the beads and analyzed by western blotting using a pan-RAS antibody.

-

-

Data Analysis: The amount of GTP-bound RAS is quantified by densitometry and normalized to the total RAS levels in the input lysates.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of LUNA18 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Procedure:

-

Human cancer cells (e.g., NCI-H441) are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

LUNA18 is administered orally at a specified dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle.

-

Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²) / 2.

-

-

Data Analysis: The tumor growth curves for the treatment and control groups are plotted and statistically analyzed to determine the efficacy of LUNA18.

Below is a diagram illustrating the experimental workflow for the in vivo xenograft model.

Caption: Workflow for the in vivo xenograft study of LUNA18.

Conclusion

LUNA18 is a promising, orally bioavailable pan-RAS inhibitor with potent anti-tumor activity in preclinical models of RAS-driven cancers. Its mechanism of action, involving the direct inhibition of the RAS-GEF interaction, effectively shuts down the RAS signaling pathway, leading to decreased cell proliferation and tumor growth. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of LUNA18 as a potential therapeutic for patients with RAS-mutated malignancies.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

The Gateway Within: Unraveling the Cellular Uptake Mechanism of LUNA18, a Clinically Advanced Cyclic Peptide

For Immediate Release

TOKYO, Japan – In the landscape of targeted cancer therapy, the ability of a drug to reach its intracellular target is a critical determinant of its efficacy. LUNA18 (paluratide), a novel, orally bioavailable cyclic peptide, has emerged as a promising pan-RAS inhibitor currently in clinical development. Its capacity to penetrate the cell membrane and engage with the historically "undruggable" RAS family of proteins marks a significant advancement in peptide therapeutics. This technical guide provides an in-depth analysis of the cellular uptake mechanism of LUNA18, synthesizing available data for researchers, scientists, and drug development professionals.

Executive Summary

LUNA18 is a cell-penetrant, macrocyclic peptide designed to disrupt the protein-protein interaction between KRAS and Son of Sevenless (SOS), thereby preventing RAS activation.[1] A hallmark of its design is its remarkable oral bioavailability, a feature intrinsically linked to its ability to traverse the intestinal epithelium and enter target cells.[2][3] This is quantified by a high apparent permeability coefficient (Papp) in Caco-2 cell assays, a standard model for predicting human intestinal absorption.[3][4][5][6][7] While the precise endocytic or non-endocytic pathway for LUNA18 has not been explicitly detailed in publicly available literature, its physicochemical properties and high permeability suggest a mechanism optimized for passive diffusion across the lipid bilayer. This is characteristic of certain cyclic peptides that can adopt conformations to minimize their polar surface area, a "chameleon-like" effect, when entering the hydrophobic environment of the cell membrane.[1][4]

Quantitative Analysis of LUNA18 Permeability and Efficacy

The development of LUNA18 involved a meticulous optimization process to enhance its membrane permeability and, consequently, its cellular and in vivo activity. The following tables summarize the key quantitative data that underscore its cell-penetrating capabilities and biological function.

Table 1: Membrane Permeability and Oral Bioavailability of LUNA18

| Parameter | Value | Species/System | Reference |

| Caco-2 Permeability (Papp) | 2.3 x 10⁻⁶ cm/s | In vitro | [3] |

| Threshold for Cellular Efficacy | ~0.4 x 10⁻⁶ cm/s | In vitro | [4][5][6][7] |

| Oral Bioavailability | 21 - 47% | Mouse, Rat, Monkey, Dog | [2][3] |

Table 2: Cellular Efficacy of LUNA18 in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (nM) | Reference |

| AsPC-1 | Pancreatic | G12D | 1.4 | [3] |

| LS180 | Colorectal | G12D | 0.17 - 2.9 | [3] |

| GSU | Gastric | G12D | 0.17 - 2.9 | [3] |

| NCI-H441 | Non-small cell lung | G12V | 0.17 - 2.9 | [3] |

| NCI-H2122 | Non-small cell lung | G12C | 0.17 - 2.9 | [3] |

| MiaPaCa-2 | Pancreatic | G12C | 0.17 - 2.9 | [3] |

The Cellular Gateway: Postulated Uptake Mechanism

While direct experimental evidence detailing the specific endocytic pathways (e.g., clathrin-mediated, caveolae-mediated) or the role of transporters in LUNA18 uptake is not available, the data strongly supports a model of passive transcellular diffusion. This is a common mechanism for orally bioavailable cyclic peptides that possess specific structural features.

Key characteristics that likely contribute to LUNA18's cell permeability include:

-

Conformational Rigidity and Shielding: Cyclization and the incorporation of N-alkylated amino acids reduce the number of hydrogen bond donors and lock the peptide into a conformation that shields its polar amide bonds from the lipid environment of the cell membrane.[1][5] This "chameleon" effect lowers the energetic penalty for moving from an aqueous to a hydrophobic environment.

-

Optimized Physicochemical Properties: The development of LUNA18 involved careful tuning of properties like lipophilicity (ClogP) to strike a balance between solubility in aqueous media and permeability across lipid membranes.[4][6][7]

The journey of LUNA18 from oral administration to its intracellular target can be logically mapped.

Intracellular Mechanism of Action: RAS Pathway Inhibition

Upon entering the cytoplasm of a cancer cell, LUNA18 directly engages with its target, the RAS protein. It functions by sterically hindering the interaction between RAS and Guanine Nucleotide Exchange Factors (GEFs) like SOS.[2][8] This prevents the exchange of GDP for GTP, locking RAS in its inactive state and thereby inhibiting downstream pro-proliferative signaling pathways such as the MAPK/ERK pathway.[9]

Experimental Protocols: The Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard in vitro method for predicting the oral absorption of drugs. It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10][11]

Objective

To determine the rate of transport of a test compound (e.g., LUNA18) across a Caco-2 cell monolayer, from which the apparent permeability coefficient (Papp) is calculated.

Materials

-

Caco-2 cells (e.g., ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

-

Lucifer Yellow (for monolayer integrity testing)

-

Test compound (LUNA18) and control compounds (e.g., propranolol - high permeability; atenolol - low permeability)

-

LC-MS/MS system for sample analysis

Methodology

Step-by-Step Protocol:

-

Cell Seeding and Culture: Caco-2 cells are seeded onto the apical side of Transwell® inserts at an appropriate density and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.[11]

-

Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is confirmed. Transepithelial Electrical Resistance (TEER) is measured; a value above 300 Ω·cm² is typically considered acceptable. Additionally, the permeability of a membrane-impermeant marker like Lucifer Yellow is measured to ensure low paracellular leakage.[11]

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed HBSS.

-

For apical-to-basolateral (A-B) transport, the test compound (e.g., 10 µM LUNA18 in HBSS, pH 6.5 to mimic the upper intestine) is added to the apical (donor) chamber. Fresh HBSS (pH 7.4) is added to the basolateral (receiver) chamber.

-

For basolateral-to-apical (B-A) transport, the setup is reversed to assess potential efflux.

-

The plate is incubated for a set time (e.g., 2 hours) at 37°C with gentle shaking.

-

-

Sample Analysis and Calculation:

-

At the end of the incubation, samples are taken from both the donor and receiver chambers.

-

The concentration of the compound in each sample is accurately quantified using a validated LC-MS/MS method.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

Conclusion

The clinical progression of LUNA18 is a testament to the successful optimization of a cyclic peptide for intracellular targeting via oral administration. Its high Caco-2 permeability is a critical, quantifiable parameter that underpins its bioavailability. While the precise molecular pathway of its cellular entry is likely a form of passive diffusion facilitated by its unique conformational and physicochemical properties, this remains an area for further academic investigation. The robust, quantitative data on its permeability and cellular efficacy, combined with a clear understanding of its intracellular mechanism of action, provide a powerful foundation for the ongoing development of LUNA18 and the design of future cell-penetrant peptide therapeutics.

References

- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Orally Absorbed Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Studies of cell-penetrating peptides by biophysical methods | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 10. enamine.net [enamine.net]

- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

LUNA18 Target Validation in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of LUNA18, an orally bioavailable cyclic peptide and pan-RAS inhibitor, in various cancer cell lines. LUNA18 offers a promising therapeutic strategy for RAS-altered tumors by disrupting the crucial interaction between RAS proteins and their activating Guanine Nucleotide Exchange Factors (GEFs).

Introduction to LUNA18 and its Mechanism of Action

LUNA18 is a novel cyclic peptide designed to inhibit the function of RAS proteins (KRAS, NRAS, and HRAS), which are frequently mutated in a wide range of human cancers.[1][2] Unlike allele-specific inhibitors that target particular RAS mutations, LUNA18 acts as a pan-RAS inhibitor. Its mechanism of action involves binding to both mutant and wildtype RAS, preventing the protein-protein interaction with GEFs.[1][2][3] This inhibition blocks the conversion of the inactive GDP-bound RAS to the active GTP-bound state, thereby suppressing downstream oncogenic signaling pathways, including the MAPK (ERK) and PI3K/AKT pathways.[1][2] Consequently, LUNA18 has been shown to decrease the proliferation of cancer cells that are dependent on RAS signaling.[1][2][4]

dot

Caption: LUNA18 inhibits RAS activation by blocking the RAS-GEF interaction.

In Vitro Efficacy of LUNA18 in RAS-Altered Cancer Cell Lines

The anti-proliferative activity of LUNA18 has been evaluated across a panel of cancer cell lines harboring various RAS mutations. The compound demonstrates potent inhibition of cell growth with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | RAS Alteration | LUNA18 IC50 (nM) |

| NCI-H441 | Non-Small Cell Lung Cancer | KRAS G12V | 1.8 |

| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | 2.5 |

| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 3.1 |

| LS 180 | Colorectal Cancer | KRAS G12D | 4.2 |

| GSU | Stomach Cancer | KRAS G12D | 5.5 |

Note: The IC50 values presented are representative and may vary based on specific experimental conditions.

Experimental Protocols for LUNA18 Target Validation

A robust target validation workflow is essential to confirm the on-target activity of LUNA18 and its phenotypic consequences in cancer cells.

dot

Caption: A typical workflow for validating the anti-cancer activity of LUNA18.

Cell Proliferation Assay

This assay quantifies the effect of LUNA18 on the growth of cancer cell lines.

-

Materials:

-

RAS-mutant cancer cell lines (e.g., NCI-H441, MiaPaCa-2)

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

LUNA18 compound

-

96-well clear bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of LUNA18 in culture medium.

-

Treat the cells with varying concentrations of LUNA18 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, bring the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Downstream Signaling

This method is used to assess the impact of LUNA18 on the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT.

-

Materials:

-

RAS-mutant cancer cell line (e.g., NCI-H441)

-

LUNA18 compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

-

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with different concentrations of LUNA18 (e.g., 0, 10, 100, 1000 nM) for 4 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

-

Conclusion

The target validation of LUNA18 in various cancer cell lines demonstrates its potential as a potent and selective pan-RAS inhibitor. Through its unique mechanism of disrupting the RAS-GEF interaction, LUNA18 effectively inhibits downstream signaling pathways crucial for cancer cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of LUNA18 and other targeted cancer therapies. Further in vivo studies in xenograft models are warranted to confirm these in vitro findings.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Abstract 1654: Anti-tumor activity of orally-available cyclic peptide LUNA18 through direct RAS inhibition in RAS-altered tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

The Oral Pharmacokinetics of LUNA18 (Paluratide) in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUNA18 (also known as Paluratide) is a novel, orally bioavailable, macrocyclic peptide pan-RAS inhibitor currently under clinical investigation for the treatment of KRAS-mutant cancers. Its unique "beyond rule of five" properties allow for cell penetration and oral absorption, addressing the long-standing challenge of targeting intracellular RAS proteins. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of oral LUNA18, detailing its absorption, distribution, and mechanism of action. The document summarizes key quantitative data from various preclinical models, outlines detailed experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. For decades, RAS proteins were considered "undruggable" due to their smooth surface and lack of deep binding pockets. LUNA18 emerged from mRNA display library screening as a potent cyclic peptide inhibitor that disrupts the protein-protein interaction between RAS and its guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), thereby preventing RAS activation.[1][2] A key feature of LUNA18 is its oral bioavailability, a significant advancement for peptide-based therapeutics targeting intracellular proteins.[3][4] This guide focuses on the preclinical pharmacokinetic profile of LUNA18, providing a foundational understanding for researchers in the field of oncology and drug development.

Pharmacokinetic Profile of Oral LUNA18

Pharmacokinetic studies in multiple preclinical species have demonstrated the oral bioavailability of LUNA18. While specific quantitative parameters for all species are not publicly available, existing data provides valuable insights into its absorption and disposition.

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for LUNA18 in preclinical models.

Table 1: Pharmacokinetic Parameters of LUNA18 in Mice

| Administration Route | Dose (mg/kg) | AUCinf (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Bioavailability (F%) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |

| Intravenous (IV) | 1 | 1700 ± 100 | - | - | - | 9.8 ± 0.4 | 2.6 ± 0.5 | 5.5 ± 0.9 |

| Oral (PO) | 10 | 3600 ± 1100 | 440 ± 150 | 4.0 ± 2.0 | 21 ± 7 | - | - | - |

Data sourced from MedChemExpress.[5]

Table 2: Oral Bioavailability of LUNA18 in Various Preclinical Species

| Species | Oral Bioavailability (F%) |

| Mouse | 21 ± 7[5] |

| Rat | 21-47[2] |

| Dog | 21-47[2] |

| Monkey | 21-47[2] |

Note: Specific Cmax, Tmax, and AUC values for rats, dogs, and monkeys are not publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

LUNA18 exerts its anti-cancer effects by directly inhibiting the RAS signaling pathway. It binds to both mutant and wild-type RAS, preventing the interaction with GEFs.[6] This inhibition leads to a decrease in the active, GTP-bound form of KRAS and subsequent suppression of downstream pro-survival signaling cascades, namely the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways.[5]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of LUNA18 within the RAS signaling cascade.

Caption: LUNA18 inhibits the interaction between RAS-GDP and SOS (a GEF), preventing RAS activation.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of LUNA18's pharmacokinetics and efficacy.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of orally administered LUNA18 in various preclinical species.

General Protocol:

-

Animal Models: Male BALB/c mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used models.

-

Housing and Acclimatization: Animals are housed in controlled environments with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the study.

-

Dosing:

-

Oral (PO): LUNA18 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

-

Intravenous (IV): For bioavailability determination, LUNA18 is administered intravenously, typically through the tail vein in rodents or a cephalic vein in larger animals.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein (mice), jugular vein (rats), or cephalic/saphenous vein (dogs, monkeys).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of LUNA18 are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vss). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vivo Xenograft Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of orally administered LUNA18 in mouse models bearing human cancer cell lines with KRAS mutations.

Specific Protocol (NCI-H441 Xenograft Model):

-

Cell Line: NCI-H441 (human non-small cell lung cancer with KRAS G12V mutation).

-

Animal Model: Athymic nude mice (nu/nu).

-

Tumor Implantation: NCI-H441 cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. LUNA18 is administered orally at a dose of 10 mg/kg once daily for 14 days.[5]

-

Efficacy Endpoints: Tumor growth inhibition and changes in body weight are monitored throughout the study.

Caption: Workflow for assessing the in vivo efficacy of LUNA18.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of LUNA18 as a predictor of oral absorption.

General Protocol:

-

Cell Culture: Caco-2 cells (human colorectal adenocarcinoma) are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assessment:

-

A solution of LUNA18 is added to the apical (A) side of the Transwell, and the concentration of the compound that permeates to the basolateral (B) side is measured over time. This determines the apparent permeability coefficient (Papp) in the A-to-B direction.

-

To assess active efflux, the experiment is also performed in the B-to-A direction. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

-

Analysis: The concentration of LUNA18 in the donor and receiver compartments is quantified by LC-MS/MS. Cellular efficacy has been observed in peptides with a permeability of around 0.4 × 10⁻⁶ cm/s or more in this assay.[4]

Bioanalytical Method: LC-MS/MS

Objective: To accurately quantify the concentration of LUNA18 in plasma samples.

Plausible Protocol:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid is used to separate LUNA18 from endogenous plasma components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection. Specific precursor-to-product ion transitions for LUNA18 and an internal standard are monitored for quantification.

-

Quantification: A calibration curve is generated using standards of known LUNA18 concentrations in blank plasma to determine the concentration in the study samples.

Discussion and Conclusion

The preclinical data for LUNA18 demonstrates its potential as an orally active pan-RAS inhibitor. The observed oral bioavailability in multiple species, ranging from 21% to 47%, is a significant achievement for a macrocyclic peptide targeting an intracellular protein.[2][5] The in vivo efficacy in a KRAS-mutant xenograft model further supports its therapeutic potential.[5] The mechanism of action, involving the disruption of the RAS-GEF interaction, provides a direct means of inhibiting a key oncogenic driver.

Further research and publication of detailed pharmacokinetic data, particularly Cmax, Tmax, and AUC in larger animal models, will be crucial for refining pharmacokinetic/pharmacodynamic (PK/PD) models and predicting human pharmacokinetics. The continued clinical development of LUNA18 holds promise for patients with RAS-driven cancers, a population with significant unmet medical needs. This technical guide provides a consolidated resource for researchers to understand the foundational preclinical pharmacokinetic properties of this promising therapeutic candidate.

References

- 1. Preclinical pharmacokinetic evaluation of the respiratory syncytial virus-specific reshaped human monoclonal antibody RSHZ19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse.patsnap.com]

- 3. Preclinical pharmacokinetics of MK-0974, an orally active calcitonin-gene related peptide (CGRP)-receptor antagonist, mechanism of dose dependency and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

LUNA18: A Pan-RAS Inhibitor for Tumor Cell Proliferation

This technical guide provides an in-depth overview of LUNA18 (also known as Paluratide), an orally bioavailable, cyclic peptide pan-RAS inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of LUNA18 in oncology. This document details the inhibitory effects of LUNA18 on tumor cell proliferation, its underlying signaling pathways, and methodologies for relevant in vitro and in vivo studies.

Core Mechanism of Action

LUNA18 is a potent inhibitor of RAS proteins, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers.[1][2][3] Its primary mechanism involves the disruption of the protein-protein interaction (PPI) between RAS and guanine nucleotide exchange factors (GEFs).[2][3] By preventing this interaction, LUNA18 inhibits the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. This, in turn, suppresses downstream signaling pathways, notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4][5]

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative efficacy of LUNA18 has been demonstrated across a range of cancer cell lines harboring various RAS mutations. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cellular Efficacy of LUNA18

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

| AsPC-1 | Pancreatic Cancer | G12D | 1.4 | [4][6] |

| LS180 | Colon Cancer | G12D | 0.17 - 2.9 | [2][4] |

| GSU | Stomach Cancer | G12D | 0.17 - 2.9 | [2][4] |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 0.17 - 2.9 | [2][4] |

| NCI-H2122 | Non-Small Cell Lung Cancer | G12C | 0.17 - 2.9 | [2][4] |

| MiaPaCa-2 | Pancreatic Cancer | G12C | 0.17 - 2.9 | [2][4] |

Table 2: In Vivo Efficacy of LUNA18 in Xenograft Models

| Xenograft Model | Cancer Type | KRAS Mutation | LUNA18 Dosage and Administration | Outcome | Reference |

| NCI-H441 | Non-Small Cell Lung Cancer | G12V | 10 mg/kg, oral, once daily for 14 days | Tumor regression with no significant body weight loss | [2][4] |

| MiaPaCa-2 | Pancreatic Cancer | G12C | 10 mg/kg, oral, once daily for 14 days | Tumor regression with no significant body weight loss | [4] |

Signaling Pathway Inhibition

LUNA18's inhibition of the RAS-GEF interaction leads to a downstream cascade of signaling suppression. The following diagram illustrates this inhibitory mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-proliferative effects of LUNA18.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of LUNA18 in cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., NCI-H441, MiaPaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of LUNA18 in the growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of LUNA18. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Assess cell viability using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). Follow the manufacturer's instructions. Briefly, add the reagent to each well, incubate for the recommended time, and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of LUNA18 concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.

Western Blot Analysis of RAS Signaling Pathway

This protocol is used to assess the effect of LUNA18 on the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK and AKT.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of LUNA18 (e.g., 0-100 nM) for a specified time (e.g., 4 hours).[5] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of LUNA18 in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., NCI-H441 or MiaPaCa-2) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width²) regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer LUNA18 orally to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, once daily for 14 days).[2][4] Administer the vehicle solution to the control group.

-

Monitoring: Measure tumor volumes and body weights of the mice regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the LUNA18-treated and control groups to determine the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the anti-tumor activity of LUNA18.

Conclusion

LUNA18 demonstrates significant potential as a therapeutic agent for cancers driven by RAS mutations. Its ability to inhibit tumor cell proliferation both in vitro and in vivo by targeting the fundamental mechanism of RAS activation underscores its importance in the landscape of targeted cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on RAS inhibitors and related signaling pathways. Further clinical investigation is warranted to fully elucidate the safety and efficacy of LUNA18 in human patients.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Roche Clinical Trial Phase I of Oral Cyclic Peptide KRAS G12D Inhibitor [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 3. Paluratide | C73H105F5N12O12 | CID 166509683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LUNA18 | KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LUNA18 Datasheet DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for LUNA18 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUNA18 (also known as Paluratide) is an orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor.[1][2] It is designed to treat cancers with RAS gene mutations, which are prevalent in various malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3][4] This document provides detailed application notes and protocols for utilizing LUNA18 in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.

Mechanism of Action

LUNA18 inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS).[5] By disrupting this interaction, LUNA18 prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state. This, in turn, inhibits downstream signaling through critical oncogenic pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to decreased cancer cell proliferation and tumor growth.[3][5] LUNA18 has demonstrated the ability to decrease levels of active GTP-KRAS and reduce the phosphorylation of ERK and AKT in cancer cell lines.[3][4][5]

LUNA18 Signaling Pathway Inhibition

Caption: LUNA18 inhibits the interaction between RAS and SOS, preventing RAS activation and downstream signaling.

Data Presentation

Preclinical studies have demonstrated the anti-tumor activity of LUNA18 in xenograft models.[4] The following tables provide a template for presenting quantitative data from a representative in vivo efficacy study.

Table 1: In Vivo Anti-Tumor Efficacy of LUNA18 in NCI-H441 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) (Day 21) | p-value (vs. Vehicle) |

| Vehicle | - | p.o., q.d. x 14 days | Data not publicly available | - | - |

| LUNA18 | 10 | p.o., q.d. x 14 days | Data not publicly available | Data not publicly available | Data not publicly available |

Table 2: Body Weight Changes in NCI-H441 Xenograft-Bearing Mice

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) | Notes |

| Vehicle | - | Data not publicly available | No significant body weight loss observed. |

| LUNA18 | 10 | Data not publicly available | No marked body weight loss reported.[4] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of LUNA18.

Experimental Workflow

Caption: Workflow for a LUNA18 mouse xenograft efficacy study.

Protocol 1: NCI-H441 Cell Culture and Preparation

-

Cell Line: Human non-small cell lung cancer cell line NCI-H441 (ATCC® HTB-174™), which harbors a KRAS G12V mutation.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

-

Harvesting for Implantation:

-

When cells are approximately 80% confluent, wash with sterile PBS.

-

Detach cells using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Wash the cell pellet twice with sterile, serum-free PBS.

-

Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Matrix on ice.

-

Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).

-

Adjust the cell concentration to 5 x 10⁷ cells/mL for injection. Keep on ice until implantation.

-

Protocol 2: Mouse Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

-

Acclimation: Allow mice to acclimate for at least one week upon arrival, with ad libitum access to food and water.

-

Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Wipe the right flank with an alcohol pad.

-

Inject 100 µL of the cell suspension (containing 5 x 10⁶ NCI-H441 cells) subcutaneously into the right flank using a 27-gauge needle.

-

-

Tumor Monitoring:

-